Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate
Overview
Description
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is an organic compound that features a cyclopropane ring attached to a carboxylate group, with a 4-amino-3-bromophenyl substituent
Scientific Research Applications
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate typically involves the following steps:
Bromination: The starting material, 4-aminophenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Cyclopropanation: The brominated product is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.
Esterification: Finally, the cyclopropane derivative is esterified with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Nitro derivatives.
Reduction: Alkylamine derivatives.
Coupling: Biaryl compounds.
Mechanism of Action
The mechanism of action of Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-amino-3-chlorophenyl)cyclopropanecarboxylate
- Methyl 1-(4-amino-3-fluorophenyl)cyclopropanecarboxylate
- Methyl 1-(4-amino-3-iodophenyl)cyclopropanecarboxylate
Uniqueness
Methyl 1-(4-amino-3-bromophenyl)cyclopropanecarboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. This makes it a valuable compound for studying halogen effects in chemical and biological systems.
Properties
IUPAC Name |
methyl 1-(4-amino-3-bromophenyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10(14)11(4-5-11)7-2-3-9(13)8(12)6-7/h2-3,6H,4-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGLRBPYROPPPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=C(C=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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